molecular formula C21H21ClN4OS.HCl B000905 Ziprasidone hydrochloride CAS No. 122883-93-6

Ziprasidone hydrochloride

Cat. No. B000905
M. Wt: 449.4 g/mol
InChI Key: NZDBKBRIBJLNNT-UHFFFAOYSA-N
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Description

Ziprasidone hydrochloride is a benzothiazolylpiperazine derivative recognized as an atypical antipsychotic agent, primarily employed in the treatment of schizophrenia and other mood disorders. This compound exhibits a unique mechanism of action, functioning as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at the 5-HT1A receptor. Additionally, it inhibits the synaptic reuptake of serotonin and norepinephrine. Despite its well-documented antischizophrenic properties, the precise mechanism underlying its therapeutic effects remains partially understood, though it is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism, along with its activity against histamine H1 and alpha-1-adrenergic receptors (American Journal of Health-System Pharmacy, 2002).

Synthesis Analysis

The synthesis of Ziprasidone involves several key steps, starting from 3-chloro-1,2-benzoisothiazole combined with piperazine to form 1,2-benzoisothiazole-3-piperazine. This intermediate undergoes further transformations, including Friedel-crafts acylation and reduction, to yield the final product. The overall synthesis demonstrates an efficient pathway to ziprasidone with a yield of 50.5%, highlighting its feasible production for pharmaceutical applications (Fine Chemical Intermediates, 2010).

Molecular Structure Analysis

Ziprasidone's molecular structure is characterized by a benzothiazolylpiperazine core, essential for its pharmacological activity. The compound's efficacy and specificity towards various neurotransmitter receptors are attributed to this distinct molecular framework. The structure-activity relationship (SAR) studies have underscored the significance of the benzothiazolylpiperazine moiety in conferring antipsychotic properties, facilitating its binding to target receptors, and modulating neurotransmitter activity.

Chemical Reactions and Properties

One notable reaction in the metabolism of ziprasidone involves the reductive cleavage of the benzisothiazole moiety, leading to the formation of a novel metabolite intermediate. This process, observed in hepatic cytosolic fractions across various species including humans, rats, and dogs, signifies the drug's extensive metabolic pathway, which is crucial for its pharmacokinetics and pharmacodynamics (Drug Metabolism and Disposition, 2005).

Physical Properties Analysis

Ziprasidone hydrochloride's physical properties, such as its solubility and crystalline form, play a pivotal role in its bioavailability and therapeutic efficacy. Innovations in formulation, including amorphous, nanocrystalline, and crystalline forms, aim to enhance its absorption, particularly in the fasted state, to mitigate the food effect observed with conventional formulations. Such advancements underscore the continuous efforts to optimize ziprasidone's pharmacokinetic profile for improved patient outcomes (International Journal of Pharmaceutics, 2012).

Scientific Research Applications

  • Enhancing Oral Bioavailability : A study by (Xu et al., 2019) found that a combination of Plasdone-S630 and HPMCAS-HF in hot-melt extrusion of ziprasidone hydrochloride solid dispersion enhances its oral bioavailability and eliminates the food effect.

  • Treating Schizophrenia : (Huang, 2009) highlighted that ziprasidone hydrochloride has better long-term efficacy in treating cognitive flexibility in schizophrenia compared to haloperidol. Furthermore, (Daniel & Copeland, 2000) noted its potential as a novel antipsychotic with minimal side effects for treating schizophrenia and schizoaffective disorder.

  • Pediatric Bipolar Disorder : According to (Mazza et al., 2020), ziprasidone shows promise in treating bipolar disorder in children and adolescents, though more research is needed.

  • Veterinary Use : A study by (de Souza et al., 2021) demonstrated its effectiveness in reducing behavioral disorders and seizure episodes in dogs with neurological disorders without significant sedation.

  • Unique Receptor Binding Profile : (Schmidt et al., 2001) emphasized ziprasidone's unique receptor binding profile, making it effective in treating schizophrenia symptoms with low side effects, cognitive deficits, and weight gain.

  • Neuroprotective Effects : (Kam et al., 2012) found that ziprasidone has neuroprotective effects in a rat model of ischemic stroke, improving neurological functions and reducing infarct size.

  • Atypical Antipsychotic Agent : As noted in (American journal of health-system pharmacy, 2002), ziprasidone hydrochloride is an atypical antipsychotic agent, acting as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.

  • Alternative to Haloperidol : (Hirsch & Power, 1999) found that ziprasidone is an effective alternative to haloperidol for long-term treatment of stable outpatients with schizophrenia.

  • Bipolar Disorder Treatment : (Sacchetti et al., 2011) and (Greenberg & Citrome, 2007) discussed ziprasidone's efficacy and safety in treating manic and mixed episodes in bipolar disorder patients, with potential as a first-line treatment for some patients.

Safety And Hazards

Ziprasidone has several side effects, including dizziness, drowsiness, weakness, headache, nausea, vomiting, trouble swallowing, weight gain, feeling restless or being unable to sit still, tremors, involuntary muscle movements, vision problems, or runny nose . It should not be used if you have a heart rhythm disorder, long QT syndrome, uncontrolled heart failure, or if you have recently had a heart attack .

Future Directions

The future directions of Ziprasidone treatment involve improving the reliability of delivering medications for schizophrenia. This includes the development of new formulation approaches such as orally dispersible tablets . Additionally, strategies such as cross-titration and abrupt change are being considered to improve the efficacy of the drug .

properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDBKBRIBJLNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00153762
Record name Ziprasidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00153762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geodon

CAS RN

122883-93-6
Record name Ziprasidone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122883-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ziprasidone hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziprasidone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride (1:1)
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Record name ZIPRASIDONE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAL53626GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and ethanol (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h., then at 70–75° C. for another 24 h. This afforded 5.27 g of anhydrous ziprasidone hydrochloride. The material contained a small amount of residual ethanol, 0.7% determined by NMR. The IR and powder X-ray diffractogram matched that of the desired anhydrous product as depicted in U.S. Pat. No. 5,312,925.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
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anhydrous solution
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6.45 g
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Synthesis routes and methods II

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
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6.45 g
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Synthesis routes and methods III

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and methyl isobutyl ketone (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of methyl isobutyl ketone at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h. This afforded 5.25 g of anhydrous ziprasidone hydrochloride. The material contained 0.52% of residual methyl isobutyl ketone, as determined by NMR.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

75 g of pure ziprasidone base was dissolved in 225 ml of glacial acetic acid at 30° C. 0.75 g of carbon was added to the resulting reaction solution and stirred for 10 minutes at the same temperature. The carbon was filtered and the carbon bed was washed with 7.5 ml of acetic acid. Then the filtrate was added slowly to a mixture of 450 ml ethyl acetate and 99 ml ethyl acetate-hydrochloride (assay 10.57% HCl w/v) at a temperature of 30° C. for 60 min. The reaction mixture was stirred for 1 hour 50 min at the same temperature. The compound was filtered and washed with 185 ml ethyl acetate and dried at a temperature of 90 to 100° C. to afford 80 g of the title compound.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ziprasidone hydrochloride
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Ziprasidone hydrochloride
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Ziprasidone hydrochloride
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Ziprasidone hydrochloride

Citations

For This Compound
715
Citations
VK Gupta, S Agarwal, B Singhal - Int. J. Electrochem. Sci, 2011 - electrochemsci.org
… for quantification of ziprasidone hydrochloride. The performance … determination of ziprasidone hydrochloride ion in different … quality control assessment of ziprasidone hydrochloride. The …
Number of citations: 26 electrochemsci.org
A Singh, BM Rao, GR Deshpande, S Sangaraju… - Chromatographia, 2007 - Springer
… ziprasidone hydrochloride, which is used as an antipsychotic agent. Forced degradation studies were performed on bulk sample of ziprasidone hydrochloride … ziprasidone hydrochloride …
Number of citations: 28 link.springer.com
S Bahadur, K Pathak - Current drug delivery, 2012 - ingentaconnect.com
… to develop buffered nanoemulsion of ziprasidone hydrochloride (fifth generation an… and efficacious buffered mucoadhesive NE of ziprasidone hydrochloride, that can be safely …
Number of citations: 48 www.ingentaconnect.com
YA Kumar, M Anitha, A Hemanth, S Srinivas - Dig J Nanomater Bios, 2010 - chalcogen.ro
Ziprasidone HCl is an Antipsychotic agent used in the management of CNS disorders. Chemically Ziprasidone HCl is 5-[2-[4-(1, 2-benzothiazol-3-yl) piperazin-1-yl] ethyl]-6-chloro-1, 3-…
Number of citations: 19 chalcogen.ro
MAR Shirode, CK Tyagi - Acta Biomed, 2023 - pharmaexcipients.com
Ziprasidone hydrochloride Monohydrate ZHM, chemically 5-[2-[4-(1, 2-benzothiazol-3yl) piperazin-1-yl] ethyl]-6-chloro-1, 3-dihydroindol-2-one hydrochloride; is an atypical …
Number of citations: 3 www.pharmaexcipients.com
S Banerjee, KR Shankar, R Prasad Y - Pharmaceutical …, 2016 - Taylor & Francis
… of ziprasidone hydrochloride which can be administered without regards to food intake. Materials and methods: The unstable anhydrous form of ziprasidone hydrochloride was …
Number of citations: 7 www.tandfonline.com
BS Rani, PV Reddy - Journal of Chemistry, 2006 - hindawi.com
… a simple, sensitive and reproducible method for the determination of Ziprasidone hydrochloride monohydrate. … A model chromatogram of Ziprasidone hydrochloride monohydrate 2 μg …
Number of citations: 30 www.hindawi.com
K Poluri, E Mulpur, SB Puttugunta… - International Journal of …, 2013 - researchgate.net
Objective: The Present investigation deals with the formulation development and evaluation of rapid dissolving oral films of ziprasidone HCl, an atypical antipsychotic agent, belongs to …
Number of citations: 11 www.researchgate.net
X Xue, G Chen, X Xu, J Wang, J Wang, L Ren - AAPS PharmSciTech, 2019 - Springer
… -HF as hot-melt carrier used in ziprasidone hydrochloride for enhanced oral bioavailability and dismissed food effect. Ziprasidone hydrochloride solid dispersion (ZH-SD) was prepared …
Number of citations: 15 link.springer.com
SR Murkute, GP Singh, SG Vasantharaju, K Bhat… - … of Pharmaceutical and …, 2022 - Elsevier
… Ziprasidone hydrochloride is chemically known as 5-[ 2-[4-(1,… Ziprasidone Hydrochloride is a typical antipsychotic drug … daily dose of Ziprasidone hydrochloride anhydrous after salt …
Number of citations: 1 www.sciencedirect.com

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